Tiludronate's 10,000-Fold Higher V-ATPase Inhibitory Potency vs. Alendronate and Etidronate
A direct comparative in vitro study demonstrated that tiludronate inhibits proton transport in membrane vesicles derived from chicken osteoclasts with an IC₅₀ of 466 nM. In contrast, the bisphosphonates etidronate, alendronate, and YM-175 inhibited this transport with very low potency, requiring concentrations of ≥5 mM to achieve a similar effect [1]. This represents a difference in potency of over 10,000-fold, making tiludronate a uniquely potent inhibitor of the osteoclast V-ATPase among bisphosphonates [2].
| Evidence Dimension | Inhibition of osteoclast V-ATPase-mediated proton transport (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 466 nM |
| Comparator Or Baseline | Etidronate, alendronate, YM-175: IC₅₀ ≥ 5 mM |
| Quantified Difference | ~10,000-fold higher potency for Tiludronate |
| Conditions | In vitro assay using membrane vesicles derived from chicken osteoclasts |
Why This Matters
This data confirms that tiludronate is not a generic 'bisphosphonate'; its uniquely high potency against V-ATPase is critical for experiments requiring specific and effective inhibition of osteoclast acidification without the confounding effects of FPPS inhibition.
- [1] David P, Nguyen H, Barbier A, Baron R. The bisphosphonate tiludronate is a potent inhibitor of the osteoclast vacuolar H(+)-ATPase. J Bone Miner Res. 1996;11(10):1498-1507. PMID: 8889850. View Source
- [2] National Centre for Text Mining (NaCTeM). Facta+ Entry for CAS:89987-06-4. Accessed via nactem.ac.uk. View Source
